molecular formula C9H13Cl2NO B084577 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride CAS No. 14002-11-0

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride

Cat. No. B084577
CAS RN: 14002-11-0
M. Wt: 222.11 g/mol
InChI Key: SKNMPROKNNTHQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including Friedel-Crafts acylation, α-bromination, and amination processes. For example, the synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride follows a similar pattern, starting from acetanilide through these stages, demonstrating the typical approach for synthesizing aminoalcohol hydrochlorides (Zeng Zhi-ming, 2003).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often performed using techniques like X-ray diffraction, showcasing different crystallization behaviors and molecular conformations. For example, compounds related to the amino-propanol family exhibit distinct crystal structures and hydrogen bonding patterns, highlighting the importance of structural analyses in understanding the compound's properties (W. Nitek et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving this compound can include its use as an intermediate in various organic synthesis processes. The structure and functional groups of 1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride make it suitable for reactions such as Mannich reactions and nucleophilic additions, as seen with similar compounds in research (A. U. Isakhanyan et al., 2016).

Scientific Research Applications

Enantioselective Synthesis and Catalysis

Research in enantioselective synthesis has led to the development of new chiral amino alcohol-based ligands for asymmetric alkynylation, producing chiral trichloromethyl propargyl alcohols with high enantiomeric excess. These chiral adducts serve as intermediates for synthesizing pharmaceutically important building blocks, demonstrating the compound's role in facilitating efficient and practical pathways in organic synthesis (Jiang & Si, 2004).

Spectroscopic Characterization and Crystal Structures

The spectroscopic characterization and crystal structure analysis of cathinone derivatives, including compounds structurally related to "1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride," have been performed. Such studies provide essential data for the identification and analysis of new compounds, contributing to forensic toxicology and pharmaceutical research (Kuś et al., 2016).

Synthesis and Biological Activity

The synthesis and evaluation of substituted phenyl azetidines as potential antimicrobial agents indicate the broader applicability of similar compounds in developing new therapeutic agents. These studies involve multi-step syntheses and biological screenings to identify compounds with significant antimicrobial properties (Doraswamy & Ramana, 2013).

Anticonvulsive and N-cholinolytic Activities

Research on new 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols and their derivatives has revealed pronounced anticonvulsive and some peripheral n-cholinolytic activities. These findings suggest potential applications in developing novel therapeutic agents targeting neurological disorders and diseases affecting the cholinergic system (Papoyan et al., 2011).

Safety And Hazards

The safety and hazards associated with this compound are not available from the information I found .

properties

IUPAC Name

1-amino-2-(4-chlorophenyl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-9(12,6-11)7-2-4-8(10)5-3-7;/h2-5,12H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNMPROKNNTHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588760
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-(4-chloro-phenyl)-propan-2-ol hydrochloride

CAS RN

14002-11-0
Record name Benzenemethanol, α-(aminomethyl)-4-chloro-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14002-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-2-(4-chlorophenyl)propan-2-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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